(4-Hydroxy-piperidin-1-yl)-piperidin-3-yl-methanone hydrochloride; 98%
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Description
4-Hydroxy-piperidin-1-yl)-piperidin-3-yl-methanone hydrochloride, also known as 4-HPPM-HCl and 4-Hydroxy-piperidine-3-yl-methanone hydrochloride, is an organic compound with a 98% purity. This compound is a white crystalline powder and has a molecular weight of 298.7 g/mol and a melting point of 145-147°C. 4-HPPM-HCl has a wide range of applications in scientific research and is used in a variety of lab experiments.
Scientific Research Applications
Nucleophilic Aromatic Substitution and Chemical Reactivity
The study by Pietra and Vitali (1972) examines the chemical reactivity of piperidine in nucleophilic aromatic substitution reactions. This foundational research provides insight into the synthetic versatility and potential applications of piperidine derivatives in the development of new compounds with varied biological activities (Pietra & Vitali, 1972).
Pharmacological Applications
Research on ohmefentanyl, a member of the 4-anilidopiperidine class of opiates, and its stereoisomers, demonstrates the diverse pharmacological effects that can be achieved by manipulating the stereochemistry of piperidine-based compounds. This work underlines the significance of piperidine derivatives in designing drugs with specific biological activities (Brine et al., 1997).
Drug Development and Therapeutic Use
A review focusing on lurasidone, a benzisothiazole antipsychotic drug, elucidates the process of utilizing piperidine derivatives in the development of medications aimed at treating psychotic and mood disorders. Lurasidone's efficacy and safety profile is a testament to the therapeutic potential of piperidine-based compounds (Pompili et al., 2018).
DNA Interaction and Molecular Probes
The binding affinity of Hoechst 33258, a compound containing a piperidine moiety, for the minor groove of double-stranded DNA, illustrates the application of piperidine derivatives as molecular probes and their potential in drug design and diagnostic applications (Issar & Kakkar, 2013).
properties
IUPAC Name |
(4-hydroxypiperidin-1-yl)-piperidin-3-ylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c14-10-3-6-13(7-4-10)11(15)9-2-1-5-12-8-9;/h9-10,12,14H,1-8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMOXRIIWXCAAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCC(CC2)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661325 |
Source
|
Record name | (4-Hydroxypiperidin-1-yl)(piperidin-3-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxy-piperidin-1-yl)-piperidin-3-yl-methanone hydrochloride | |
CAS RN |
496057-57-9 |
Source
|
Record name | (4-Hydroxypiperidin-1-yl)(piperidin-3-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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